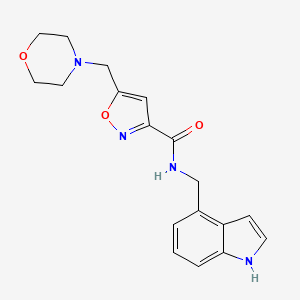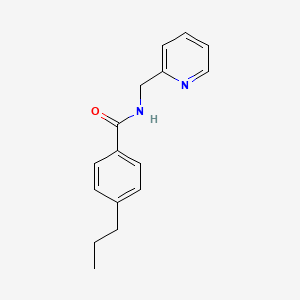
N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide, also known as INDY, is a synthetic compound used in scientific research. This compound has been studied extensively for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is not completely understood, but it is believed to act by inhibiting the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 activity by N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide inhibits cell proliferation and induces apoptosis. N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has also been shown to inhibit the activity of several inflammatory mediators, including NF-κB, COX-2, and TNF-α. In addition, N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide in lab experiments is its high purity and yield. N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has also been shown to have low toxicity in animal studies, making it a safe compound to use in research. However, one limitation of using N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide. One potential application of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide in cancer patients. Another potential application of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is in the treatment of neurodegenerative diseases. Future studies should focus on the mechanisms of action of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide in the brain and its potential therapeutic effects in animal models of neurodegenerative diseases. Additionally, N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide could be used as a tool compound to study the role of CK2 in various cellular processes.
Synthesis Methods
The synthesis of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide involves the reaction of 4-morpholinylmethyl-3-isoxazolecarboxylic acid with indole-4-carboxaldehyde in the presence of a catalyst. The resulting product is then treated with morpholine to obtain N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide. The synthesis of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been optimized to yield high purity and high yield.
Scientific Research Applications
N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications in various diseases. N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been shown to have antitumor activity in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(1H-indol-4-ylmethyl)-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-18(20-11-13-2-1-3-16-15(13)4-5-19-16)17-10-14(25-21-17)12-22-6-8-24-9-7-22/h1-5,10,19H,6-9,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGYVODSMHYETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NO2)C(=O)NCC3=C4C=CNC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5028103.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5028106.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5028109.png)
![4-butoxy-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5028111.png)
![3-[(2,5-dichlorophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5028112.png)
![N-ethyl-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5028120.png)
![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]nicotinamide](/img/structure/B5028148.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-hydroxy-1-piperidinyl)nicotinamide](/img/structure/B5028154.png)
![6-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole](/img/structure/B5028155.png)
![N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide](/img/structure/B5028161.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-methoxy-3-methylbenzamide](/img/structure/B5028166.png)

![3-chloro-5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5028170.png)